N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines a furochromenone core with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromenone core, followed by the introduction of the phenylethyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy, selectivity, and safety for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, with specific properties. Its chemical reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenone derivatives and phenylethyl-substituted amides. Examples include:
- N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide
Uniqueness
N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO4/c1-15-17(3)29-22-14-23-21(13-20(15)22)16(2)19(25(28)30-23)9-10-24(27)26-12-11-18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,26,27) |
InChI Key |
BTBNSYNIMGOAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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